molecular formula C23H19ClN2O3 B11367473 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide

Cat. No.: B11367473
M. Wt: 406.9 g/mol
InChI Key: BQPFCLUCPGOYGV-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chloro-substituted benzoxazole moiety, a methylphenyl group, and an ethoxybenzamide group

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide

InChI

InChI=1S/C23H19ClN2O3/c1-3-28-17-10-7-15(8-11-17)22(27)25-19-6-4-5-18(14(19)2)23-26-20-13-16(24)9-12-21(20)29-23/h4-13H,3H2,1-2H3,(H,25,27)

InChI Key

BQPFCLUCPGOYGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazole ring . The chloro-substituted benzoxazole can then be further functionalized through various reactions to introduce the methylphenyl and ethoxybenzamide groups. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group in the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling . The exact molecular targets and pathways depend on the specific application and context of use.

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